molecular formula C22H22FN3O3 B2569359 8-(2-Fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-18-3

8-(2-Fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2569359
CAS RN: 1021127-18-3
M. Wt: 395.434
InChI Key: XAUGIYXTYMLZNG-UHFFFAOYSA-N
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Description

8-(2-Fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as FBT, is a chemical compound that belongs to the class of spirocyclic compounds. FBT has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Supramolecular Outcomes of Fluorination

The fluorination of cyclohexane-5-spirohydantoin derivatives, including compounds similar to 8-(2-Fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, has been studied for its impact on supramolecular architecture. Fluorination enhances hydrogen-bonded networks leading to more stable three-dimensional structures. This is crucial for understanding molecular interactions in drug design and development processes, as the presence of fluorine can significantly alter the molecular behavior and interaction with biological targets (Gak Simić et al., 2021).

Anticonvulsant Activity

Research into N-phenyl- and N-benzyl-2-azaspiro derivatives, closely related to the compound , has shown promising anticonvulsant properties. These studies suggest that the introduction of fluorine atoms can significantly enhance anticonvulsant activity, pointing towards potential therapeutic applications for neurological disorders such as epilepsy (Obniska et al., 2006).

Antimicrobial Applications

The development of N-halamine compounds, with structural similarities to this compound, showcases a novel approach to creating antimicrobial and detoxification textiles. By bonding halamine precursors to cotton, researchers have demonstrated effective biocidal properties against common pathogens, illustrating potential for healthcare applications (Ren et al., 2009).

Cancer Therapeutic Potential

Investigations into the anticancer properties of spirohydantoin compounds reveal that they can induce growth inhibition and apoptosis in leukemia cells. This suggests that derivatives of this compound may hold potential as cancer therapeutic agents, especially in targeting hematological malignancies (Kavitha et al., 2009).

properties

IUPAC Name

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUGIYXTYMLZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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